molecular formula C29H31Cl2FN4O B607060 Derazantinib dihydrochloride CAS No. 1821329-75-2

Derazantinib dihydrochloride

カタログ番号: B607060
CAS番号: 1821329-75-2
分子量: 541.5 g/mol
InChIキー: OLDWOVJAXRWCGT-FBHGDYMESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

デラザニチニブ塩酸塩は、経口投与可能なマルチキナーゼ阻害剤であり、強力なパン-線維芽細胞増殖因子受容体活性を持っています。 それは、肝臓がんの一種である、線維芽細胞増殖因子受容体2融合陽性肝内胆管癌に対して著しい治療効果を示しています .

2. 製法

合成経路と反応条件: デラザニチニブ塩酸塩の合成は、キナゾリンコアの形成、続いて様々な置換基の導入を含む、複数の工程を伴います。反応条件は、一般的に、所望の化学変換を確実にするために、有機溶媒、触媒、および制御された温度の使用が含まれます。

工業生産方法: デラザニチニブ塩酸塩の工業生産は、同様の合成経路に従いますが、より大規模です。 このプロセスは、収量と純度のために最適化されており、しばしば連続フロー化学や自動合成などの高度な技術が含まれます .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Derazantinib Hydrochloride involves multiple steps, including the formation of the quinazoline core, followed by the introduction of various substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.

Industrial Production Methods: Industrial production of Derazantinib Hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis .

化学反応の分析

反応の種類: デラザニチニブ塩酸塩は、次のような様々な化学反応を起こします。

    酸化: 酸素の付加または水素の除去を伴います。

    還元: 水素の付加または酸素の除去を伴います。

    置換: ある官能基を別の官能基で置き換えることを伴います。

一般的な試薬と条件: これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のための様々な求核剤が含まれます。条件は、多くの場合、反応を促進するために、特定のpHレベル、温度、および溶媒が含まれます。

主な生成物: これらの反応から形成される主な生成物には、様々な薬理学的特性を持つデラザニチニブ塩酸塩の誘導体が含まれます .

科学的研究の応用

Intrahepatic Cholangiocarcinoma (iCCA)

Derazantinib has shown promise in treating patients with advanced intrahepatic cholangiocarcinoma harboring FGFR2 fusions. The FIDES-01 clinical trial reported:

  • Objective Response Rate (ORR) : 24% in patients with FGFR2 gene fusion-positive iCCA.
  • Disease Control Rate (DCR) : 72.8%, indicating a significant proportion of patients achieved stable disease or partial response.
  • Median Progression-Free Survival (mPFS) : 6.6 months, suggesting a moderate duration of response to treatment .

The safety profile was manageable, with common adverse events including hyperphosphatemia and fatigue, which are typical for FGFR inhibitors .

Gastric Adenocarcinoma

In another study, derazantinib is being evaluated for its effectiveness in patients with HER2-negative gastric adenocarcinoma that have FGFR genetic aberrations. The FIDES-03 trial is structured to assess:

  • Combination Therapies : Derazantinib is tested alone and in combination with paclitaxel and ramucirumab.
  • Substudy Objectives : To determine the recommended phase 2 dose (RP2D) and evaluate ORR, disease control rate, progression-free survival, and overall survival .

Case Study Overview

Several case studies have been conducted to assess the efficacy of derazantinib in real-world settings:

  • Case Study of iCCA Patients : In a cohort of patients treated with derazantinib, notable improvements were observed in tumor response rates and patient quality of life.
    • Patient Demographics : Included individuals with advanced disease post-standard chemotherapy.
    • Findings : Highlighted the potential for derazantinib to serve as an effective monotherapy or as part of combination regimens .
  • Gastric Cancer Patients : A separate analysis focused on patients with HER2-negative gastric adenocarcinoma revealed:
    • Response Rates : Similar trends in ORR and DCR as seen in iCCA studies.
    • Safety Profile : Consistent adverse events noted across different cancer types .

Summary of Clinical Trials

Clinical TrialIndicationPhaseObjective Response RateDisease Control RateMedian Progression-Free Survival
FIDES-01iCCA224%72.8%6.6 months
FIDES-03Gastric Adenocarcinoma1b/2Data pendingData pendingData pending

作用機序

デラザニチニブ塩酸塩は、線維芽細胞増殖因子受容体サブタイプ1、2、および3に結合して、その活性を阻害することによって作用します。この阻害は、線維芽細胞増殖因子受容体媒介シグナル伝達経路を阻害し、腫瘍細胞増殖、血管新生を抑制し、腫瘍細胞死を増加させます。 分子標的は線維芽細胞増殖因子受容体ファミリーであり、関与する経路は主に細胞の増殖と生存に関連しています .

類似化合物:

    ペミガチニブ: 同様の適応症に使用される別の線維芽細胞増殖因子受容体阻害剤。

    インフィグラチニブ: 線維芽細胞増殖因子受容体を標的とし、胆管癌の治療に使用されています。

    エルダフィチニブ: 尿路上皮癌に使用されるパン-線維芽細胞増殖因子受容体阻害剤。

ユニークさ: デラザニチニブ塩酸塩は、その強力なパン-線維芽細胞増殖因子受容体活性と、複数の線維芽細胞増殖因子受容体サブタイプを同時に阻害する能力によってユニークです。 この幅広い活性プロファイルは、複雑な線維芽細胞増殖因子受容体の異常を持つ腫瘍に対して特に効果的です .

類似化合物との比較

    Pemigatinib: Another fibroblast growth factor receptor inhibitor used for similar indications.

    Infigratinib: Targets fibroblast growth factor receptor and is used in the treatment of cholangiocarcinoma.

    Erdafitinib: A pan-fibroblast growth factor receptor inhibitor used for urothelial carcinoma.

Uniqueness: Derazantinib Hydrochloride is unique due to its potent pan-fibroblast growth factor receptor activity and its ability to inhibit multiple fibroblast growth factor receptor subtypes simultaneously. This broad activity profile makes it particularly effective against tumors with complex fibroblast growth factor receptor aberrations .

生物活性

Derazantinib dihydrochloride (also known as ARQ 087) is a potent, orally bioavailable multi-kinase inhibitor that primarily targets fibroblast growth factor receptors (FGFRs). Its biological activity has been extensively studied in various cancers, particularly those associated with FGFR genetic aberrations. This article provides a detailed overview of its biological activity, including clinical trial data, mechanisms of action, and case studies.

Derazantinib acts as a selective inhibitor of FGFR1, FGFR2, and FGFR3, which play critical roles in tumor cell proliferation, survival, and angiogenesis. By inhibiting these receptors, derazantinib disrupts downstream signaling pathways such as the MAPK and PI3K/AKT pathways, leading to reduced tumor growth and increased apoptosis in FGFR-dependent tumors . Additionally, derazantinib has shown potential in modulating the tumor microenvironment by impacting immune cell activities, which may enhance the efficacy of combination therapies with immune checkpoint inhibitors .

Case Studies and Trials

  • Phase 2 FIDES-01 Trial : This trial evaluated derazantinib in patients with advanced intrahepatic cholangiocarcinoma (iCCA) harboring FGFR2 gene fusions. The results indicated:
    • Objective Response Rate (ORR) : 24% of patients achieved a partial response.
    • Disease Control Rate (DCR) : 72.8%, indicating a significant portion of patients experienced stable disease.
    • Median Progression-Free Survival (mPFS) : 6.6 months .
  • Phase 1/2 Study in Cholangiocarcinoma : In another study involving patients with unresectable intrahepatic cholangiocarcinoma, derazantinib demonstrated:
    • An ORR of about 20.7% with a DCR of 82.8%.
    • Common adverse effects included fatigue (69%), eye toxicity (41%), and hyperphosphatemia (75.9%) .

Pharmacokinetics

The pharmacokinetic profile of derazantinib indicates that it reaches peak plasma concentrations within 1-4 hours post-administration. The drug exhibits a half-life conducive to twice-daily dosing, allowing for sustained inhibition of FGFR signaling throughout the treatment period .

Summary of Clinical Findings

Study/TrialPopulationORR (%)DCR (%)mPFS (months)Common AEs
FIDES-01Advanced iCCA with FGFR2 fusion2472.86.6Fatigue, eye toxicity
Phase 1/2 CholangiocarcinomaUnresectable iCCA20.782.8Not reportedHyperphosphatemia

Safety Profile

The safety profile of derazantinib has been characterized by manageable adverse events primarily related to its mechanism of action on FGFRs. Common side effects include:

  • Hyperphosphatemia : Elevated phosphate levels were observed in a significant number of patients.
  • Fatigue : A prevalent symptom affecting quality of life.
  • Eye Toxicity : Including dry eye syndrome and other ocular issues .

特性

CAS番号

1821329-75-2

分子式

C29H31Cl2FN4O

分子量

541.5 g/mol

IUPAC名

(6R)-6-(2-fluorophenyl)-N-[3-[2-(2-methoxyethylamino)ethyl]phenyl]-5,6-dihydrobenzo[h]quinazolin-2-amine;dihydrochloride

InChI

InChI=1S/C29H29FN4O.2ClH/c1-35-16-15-31-14-13-20-7-6-8-22(17-20)33-29-32-19-21-18-26(24-10-4-5-12-27(24)30)23-9-2-3-11-25(23)28(21)34-29;;/h2-12,17,19,26,31H,13-16,18H2,1H3,(H,32,33,34);2*1H/t26-;;/m1../s1

InChIキー

OLDWOVJAXRWCGT-FBHGDYMESA-N

SMILES

Cl.Cl.COCCNCCc1cccc(Nc2ncc3C[C@@H](c4ccccc4F)c5ccccc5c3n2)c1

異性体SMILES

COCCNCCC1=CC(=CC=C1)NC2=NC=C3C[C@H](C4=CC=CC=C4C3=N2)C5=CC=CC=C5F.Cl.Cl

正規SMILES

COCCNCCC1=CC(=CC=C1)NC2=NC=C3CC(C4=CC=CC=C4C3=N2)C5=CC=CC=C5F.Cl.Cl

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Derazantinib dihydrochloride

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Derazantinib dihydrochloride
Reactant of Route 2
Derazantinib dihydrochloride
Reactant of Route 3
Reactant of Route 3
Derazantinib dihydrochloride
Reactant of Route 4
Reactant of Route 4
Derazantinib dihydrochloride
Reactant of Route 5
Derazantinib dihydrochloride
Reactant of Route 6
Reactant of Route 6
Derazantinib dihydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。